Product packaging for Furo[2,3-b]pyridine-3-carboxamide(Cat. No.:CAS No. 109274-98-8)

Furo[2,3-b]pyridine-3-carboxamide

Cat. No.: B010940
CAS No.: 109274-98-8
M. Wt: 162.15 g/mol
InChI Key: WRJDMGHOBCKBJC-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-3-carboxamide (CAS 109274-98-8) is a high-value fused heterocyclic compound serving as a privileged scaffold in medicinal chemistry and drug discovery. Its molecular framework, comprising an electron-rich furan ring fused to an electron-deficient pyridine ring, creates a unique, rigid, and planar structure that is highly effective for interacting with the active sites of various enzymes and receptors. Key Research Applications & Biological Relevance: Oncology & Kinase Inhibition: The furo[2,3-b]pyridine core is a recognized isostere of azaindole and functions as an excellent hinge-binding template in the design of kinase inhibitors. Research highlights its application in developing potent inhibitors targeting Focal Adhesion Kinase (FAK), a key regulator of cancer cell proliferation, adhesion, and survival. This scaffold is also relevant for inhibitors of B-Raf, EGFR, and other kinases implicated in cancer pathways . Antiproliferative Agents: Derivatives based on this scaffold demonstrate significant cytotoxic and antiproliferative activities against a diverse panel of human cancer cell lines, including triple-negative breast cancer (e.g., MDA-MB-231), liver (HUH-7), lung (A549), and breast (MCF7) carcinomas . Versatile Synthetic Intermediate: This compound features a carboxamide group at the 3-position, a common handle for hydrogen bonding interactions with biological targets. The core structure is amenable to further functionalization via cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B010940 Furo[2,3-b]pyridine-3-carboxamide CAS No. 109274-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-7(11)6-4-12-8-5(6)2-1-3-10-8/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJDMGHOBCKBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618187
Record name Furo[2,3-b]pyridine-3-carboxamide
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109274-98-8
Record name Furo[2,3-b]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109274-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-b]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies of Furo 2,3 B Pyridine 3 Carboxamide Derivatives

General Principles and Strategic Considerations

The synthesis of Furo[2,3-b]pyridine-3-carboxamide derivatives requires careful strategic planning to construct the bicyclic core and introduce the desired functional groups in a controlled manner.

Multi-step Reaction Pathway Design

The construction of the furo[2,3-b]pyridine (B1315467) ring system is typically achieved through multi-step reaction sequences. A common and effective strategy involves the initial construction of a substituted pyridine (B92270) ring, followed by the annulation of the furan (B31954) ring. One well-documented approach begins with a readily available starting material like 2,5-dichloronicotinic acid. acs.org

A concise four-step synthesis has been developed to produce a furo[2,3-b]pyridine core with functional handles at the 3- and 5-positions, which is amenable to gram-scale production. acs.org This pathway involves:

Esterification of the nicotinic acid.

A tandem SNAr-cyclization reaction with a hydroxyacetate derivative to form the furo[2,3-b]pyridine core.

Hydrolysis or cleavage of the ester at the 3-position.

Further functionalization as required.

This strategic design allows for the late-stage introduction of diversity, which is a key consideration in the synthesis of compound libraries for structure-activity relationship (SAR) studies.

Control of Ring Fusion and Functional Group Introduction

The control of ring fusion to form the furo[2,3-b]pyridine system is critical. A prevalent method involves the intramolecular cyclization of a suitably substituted pyridine precursor. For instance, the reaction of a 2-halopyridine with a nucleophile containing a hydroxyl group, such as ethyl 2-hydroxyacetate, can lead to the formation of the furan ring fused to the pyridine core. acs.org The regioselectivity of this cyclization is directed by the position of the leaving group (e.g., a halogen) on the pyridine ring.

The introduction of the 3-carboxamide functionality is typically achieved from a precursor such as an ester or a carboxylic acid at the 3-position. A common route involves the synthesis of a furo[2,3-b]pyridine-3-carboxylate ester, which can then be hydrolyzed to the corresponding carboxylic acid. acs.org The carboxylic acid can subsequently be converted to the primary carboxamide through standard amidation procedures. These methods often employ coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), or the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia (B1221849) or an amine. The choice of amidation method is crucial to ensure compatibility with other functional groups present on the heterocyclic core.

For instance, the conversion of a furan-2-carboxylic acid to its corresponding carboxamide has been achieved by first converting the acid to its acyl chloride using thionyl chloride, followed by reaction with an amine in the presence of a base like pyridine. nih.gov A similar strategy can be envisioned for Furo[2,3-b]pyridine-3-carboxylic acid.

Challenges in Synthesis (Regioselectivity, Functional Group Compatibility, Scalability)

The synthesis of this compound and its derivatives is not without its challenges.

Regioselectivity: Achieving the correct regiochemistry during the formation of the furo[2,3-b]pyridine core is paramount. In syntheses starting from substituted pyridines, the position of the substituents dictates the outcome of the cyclization. For example, in the reaction of 2,5-dichloronicotinic acid derivatives, the SNAr reaction selectively occurs at the 2-position, leading to the desired [2,3-b] fusion. acs.org

Functional Group Compatibility: The presence of multiple functional groups can lead to undesired side reactions. For example, during the hydrolysis of ethyl esters on the furo[2,3-b]pyridine core, the formation of stable chelates with metal ions can inhibit the reaction. The use of tert-butyl esters can mitigate this issue. Furthermore, the conditions required for the introduction of the carboxamide group must be carefully chosen to avoid reactions with other sensitive functionalities on the molecule. The electron-deficient nature of the pyridine ring can influence the reactivity of adjacent functional groups. acs.org

Scalability: While some synthetic routes are effective on a laboratory scale, their scalability for the production of larger quantities of material can be a significant hurdle. A reported four-step synthesis of the furo[2,3-b]pyridine core has been successfully performed on a multi-gram scale with only one chromatographic purification step, highlighting its potential for larger-scale production. acs.org However, challenges such as the use of hazardous reagents or difficult purifications can limit the scalability of other synthetic pathways.

Established Synthetic Routes to the Furo[2,3-b]pyridine Core

Several synthetic routes have been established for the construction of the furo[2,3-b]pyridine core, with cyclization reactions being a prominent strategy.

Cyclization Reactions

The formation of the furan ring onto a pre-existing pyridine is a common and effective method for synthesizing the furo[2,3-b]pyridine scaffold.

While direct rhodium-catalyzed tandem reactions for the synthesis of the Furo[2,3-b]pyridine core are not extensively documented in readily available literature, analogous reactions on related systems suggest the potential of this methodology. For example, rhodium-catalyzed tandem hydroformylation/acetalization of α,ω-alkenediols has been successfully employed for the synthesis of perhydrofuro[2,3b]furans and perhydrofuro[2,3b]pyrans in good yields. nih.gov This type of reaction involves the rhodium-catalyzed formation of an aldehyde from an alkene, followed by an intramolecular acetalization to form the fused ring system.

A hypothetical application of this strategy to a pyridine-based substrate could involve a pyridine bearing both an alkene and a hydroxyl group in appropriate positions. A rhodium catalyst could facilitate a tandem hydroformylation-cyclization sequence to construct the furo[2,3-b]pyridine core.

More broadly, rhodium-catalyzed annulation reactions are powerful tools for the construction of heterocyclic systems. For instance, rhodium(III)-catalyzed annulation of 2-arylimidazo[1,2-a]pyridines with alkynes proceeds via a direct double C-H activation to form complex fused systems. dntb.gov.ua The development of a similar rhodium-catalyzed C-H activation/annulation strategy for the synthesis of the furo[2,3-b]pyridine core represents a promising area for future research.

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder reaction provides a powerful method for constructing the bicyclic furo[2,3-b]pyridine system. masterorganicchemistry.com This strategy involves a cycloaddition within a molecule containing both a diene and a dienophile. masterorganicchemistry.com In one reported synthesis, an intramolecular Diels-Alder reaction between a triazine and an alkyne moiety was utilized to form a dihydrofuro[2,3-b]pyridine intermediate. nih.gov This intermediate was subsequently oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the aromatic furo[2,3-b]pyridine core. nih.gov The Diels-Alder reaction is noted for its ability to create complex cyclic systems with high stereocontrol in a single, atom-economical step. rsc.org

Base-Mediated Cyclization Protocols

Base-mediated cyclization represents a fundamental approach to the synthesis of furo[2,3-b]pyridines. These methods can proceed without the need for transition metals. researchgate.net A key strategy involves the intramolecular nucleophilic attack from an oxygen nucleophile onto an activated pyridine ring, followed by a rearomatization step to form the stable fused system. researchgate.net For instance, C3-substituted pyridine N-oxides can serve as precursors, undergoing cyclization under metal-free conditions to produce a variety of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in good yields (50-91%). researchgate.net Another prominent example is the use of a strong base, such as sodium hydride, to deprotonate a hydroxyacetate derivative. The resulting alkoxide then engages in an intramolecular cyclization to form the furan ring. nih.gov

Copper-Mediated Oxidative Cyclization

Copper-catalyzed reactions are employed for the oxidative cyclization to form furopyridine scaffolds. nih.gov This method often involves the formation of a C-O bond through an oxidative process, where a copper catalyst facilitates the key ring-closing step. rsc.org While this specific method has been detailed for the synthesis of the isomeric furo[3,2-b]pyridine (B1253681) core, the principle is applicable to related structures. nih.gov The mechanism typically involves a Cu(II) species, which is reduced to Cu(I) during the C-H functionalization and then re-oxidized in the catalytic cycle. rsc.org Such reactions can utilize molecular oxygen or other oxidants and are part of a growing field of "green" chemical processes. rsc.org

Nucleophilic Aromatic Substitution Followed by Ring Closure

A robust and scalable route to the furo[2,3-b]pyridine core is through a sequence initiated by a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This strategy is particularly effective when starting with appropriately halogenated pyridines, as the pyridine ring is inherently electron-poor and susceptible to nucleophilic attack, especially with electron-withdrawing substituents present. youtube.com

A well-documented, gram-scale synthesis begins with 2,5-dichloronicotinic acid. nih.gov The synthetic sequence is outlined below:

Esterification: The carboxylic acid is first converted to its ethyl ester under acidic conditions.

SNAr Reaction: The resulting ester, ethyl 2,5-dichloronicotinate, is treated with ethyl 2-hydroxyacetate in the presence of a base like sodium hydride. The deprotonated hydroxyacetate acts as the nucleophile, displacing the more labile 2-chloro substituent on the pyridine ring. nih.gov

Intramolecular Cyclization: The intermediate formed in the SNAr step undergoes a spontaneous intramolecular cyclization, where the alkoxide attacks the ester carbonyl, leading to the formation of the furan ring and yielding the furo[2,3-b]pyridine core. nih.gov

Decarboxylation: Subsequent hydrolysis and decarboxylation steps, for example using trifluoroacetic acid (TFA), can be performed to yield the final functionalized furo[2,3-b]pyridine. nih.gov

This method is highly efficient, allowing for a multi-gram scale synthesis with only the final step requiring purification by column chromatography. nih.gov

Table 1: Reaction Steps for SNAr-based Furo[2,3-b]pyridine Synthesis

Step Starting Material Reagent(s) Product Yield Reference
1 2,5-Dichloronicotinic acid H₂SO₄, EtOH Ethyl 2,5-dichloronicotinate -
2 Ethyl 2,5-dichloronicotinate Ethyl 2-hydroxyacetate, NaH Furo[2,3-b]pyridine intermediate (14) - nih.gov
3 Furo[2,3-b]pyridine intermediate TFA 5-Chlorofuro[2,3-b]pyridin-3-ol (15) 89% nih.gov

Palladium-Catalyzed Approaches

Palladium catalysis offers versatile and efficient pathways for constructing and functionalizing the furo[2,3-b]pyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov

Sonogashira Couplings and Wacker-Type Heteroannulations

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org This reaction, catalyzed by palladium and a copper co-catalyst, can be employed in a tandem sequence to build the furo[2,3-b]pyridine ring system. wikipedia.orgorganic-chemistry.org

In a potential synthetic strategy, a suitably substituted halopyridine undergoes a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group. The resulting alkynylpyridine intermediate can then undergo an intramolecular heteroannulation, such as a Wacker-type cyclization, where a palladium(II) catalyst activates the alkyne for nucleophilic attack by the pendant hydroxyl group. This sequence efficiently constructs the furan ring fused to the pyridine core. This domino approach has been successfully used to prepare substituted benzo[b]furans and can be adapted for heterocyclic systems. organic-chemistry.org

Tandem C-O Cross-coupling/Hydrophenoxylation

Palladium-catalyzed tandem reactions that form the key C-O bond of the furan ring are another advanced synthetic tool. A hypothetical but mechanistically plausible route involves a tandem C-O cross-coupling followed by hydrophenoxylation. This process would start with a 2-halopyridine substituted with a hydroxyl group at the 3-position. A palladium-catalyzed cross-coupling reaction with an appropriate coupling partner would be followed by an intramolecular cyclization (hydrophenoxylation) onto a newly introduced reactive site to form the furan ring. A related strategy, palladium-catalyzed double intramolecular oxidative C-H/C-H coupling, has been used to construct bisbenzofuro[2,3-b:3',2'-e]pyridines from 2,6-diaryloxypyridines, demonstrating the power of palladium to facilitate such complex cyclizations. nih.gov

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed reactions are a powerful tool in organic synthesis, and they have been applied to the formation of furo[2,3-b]pyridine cores. One notable approach involves a palladium-catalyzed sequential process that includes indolization, carbonylation, and lactonization starting from functionalized 2-alkynylanilines. unipr.it This method allows for the creation of two fused heterocycles and three new bonds (C-N, C-C, and C-O) in a single transformation. unipr.it

Another strategy utilizes a palladium-catalyzed carbonylative approach to generate potent N-acyl pyridinium (B92312) salts as acylating agents. rsc.org This can be exploited to functionalize arenes into ketones, demonstrating the versatility of palladium catalysis in creating complex molecules. rsc.org Research has also shown the development of a Pd(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes, which proceeds through an unusual N-H/C annulation. nih.gov This reaction involves both nitrile groups and results in the concurrent construction of the furan and pyridine rings. nih.gov

A specific example of palladium-catalyzed carbonylative cyclization is the synthesis of 2-(4-acylfuran-2-yl)acetamides from 2-propargyl-1,3-dicarbonyl compounds. nih.gov This reaction proceeds under oxidative conditions with a PdI2/KI catalytic system. nih.gov The mechanism involves the oxidative monoamincarbonylation of the terminal triple bond to form a 2-ynamide intermediate, which then undergoes a 5-exo-dig O-cyclization. nih.gov

Table 1: Key Features of Palladium-Catalyzed Carbonylative Cyclization

Feature Description Reference
Starting Materials Functionalized 2-alkynylanilines, β-ketodinitriles and alkynes, 2-propargyl-1,3-dicarbonyl compounds unipr.itnih.govnih.gov
Catalyst System Typically involves a palladium source such as Pd(II) or PdI2/KI. unipr.itnih.govnih.gov
Key Steps Sequential indolization, carbonylation, lactonization; or N-H/C annulation; or oxidative monoamincarbonylation followed by cyclization. unipr.itnih.govnih.gov

Pyridine N-Oxide-Based Syntheses

Syntheses involving pyridine N-oxides represent another avenue for the construction of the furo[2,3-b]pyridine scaffold. While direct examples for the 3-carboxamide derivative are not detailed in the provided search results, the general principles of using pyridine N-oxides in cyclization reactions are well-established. These intermediates can be used to activate the pyridine ring towards nucleophilic attack, facilitating subsequent cyclization to form the fused furan ring.

Friedlander Reaction-Based Methodologies

The Friedlander synthesis is a classic method for constructing quinoline (B57606) rings by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids. wikipedia.org The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.org

A variation of the Friedlander reaction has been developed for the synthesis of 7,8-dihydro-6H-furo[2,3-b]quinolin-5-ones. researchgate.net This method utilizes the reaction of 2-amino-3-cyano-5-arylfuran with cyclohexane-1,3-diones, catalyzed by tin tetrachloride, to produce the furoquinoline derivatives in moderate yields. researchgate.net

Table 2: Catalysts Used in Friedlander Synthesis

Catalyst Reference
Trifluoroacetic acid wikipedia.org
Toluenesulfonic acid wikipedia.orgresearchgate.net
Iodine wikipedia.org
Lewis acids (e.g., tin tetrachloride) wikipedia.orgresearchgate.net
Neodymium(III) nitrate (B79036) hexahydrate organic-chemistry.org
Silver phosphotungstate organic-chemistry.org

Specific Methodologies for Carboxamide Functionalization

Conversion from Furo[2,3-b]pyridine Carboxylic Acid Precursors

A common and direct method for preparing furo[2,3-b]pyridine-3-carboxamides is through the conversion of the corresponding carboxylic acid. This transformation is a standard procedure in organic chemistry, often involving the activation of the carboxylic acid followed by reaction with an amine. Common activating agents include thionyl chloride, oxalyl chloride, or carbodiimides, which convert the carboxylic acid into a more reactive acyl chloride or an activated ester. This intermediate then readily reacts with ammonia or a primary or secondary amine to furnish the desired carboxamide.

Synthesis of 3-Amino-Furo[2,3-b]pyridine-2-carboxamides (AFPs)

A specific methodology has been reported for the synthesis of 3-amino-furo[2,3-b]pyridine-2-carboxamides (AFPs). researchgate.net This synthesis starts with the SNAr substitution of 3a-b with chloropyridines to yield cyanopyridines. researchgate.net Subsequent intramolecular cyclization of these cyanopyridines using a base like potassium tert-butoxide (KOtBu) in THF at 80 °C affords the target AFPs in high yields (81-98%). researchgate.net

A similar scaffold, 3-aminothieno[2,3-b]pyridine-2-carboxamides, has been synthesized by reacting 2-thioxo-1,2-dihydropyridine-3-carbonitriles with N-aryl-2-chloroacetamides in the presence of aqueous potassium hydroxide. nih.gov This suggests that analogous routes could potentially be adapted for the furo[2,3-b]pyridine system.

Advanced Synthetic Strategies and Optimization

Significant effort has been directed towards optimizing the synthesis of furo[2,3-b]pyridines to make them more efficient and scalable. A concise 4-step synthesis has been developed that allows for functionalization at the 3- and 5-positions for subsequent palladium-mediated cross-coupling reactions. nih.gov This route was successfully scaled up to a multi-gram scale with only one chromatographic purification step. nih.gov

Key optimizations in this scalable synthesis include:

Esterification: Conversion of 2,5-dichloronicotinic acid to its tert-butyl ester. nih.gov

Cyclization: A tandem SNAr-cyclization reaction using tert-butyl 2-hydroxyacetate. nih.gov

Decarboxylation: Efficient cleavage of the tert-butyl ester using trifluoroacetic acid (TFA). nih.gov

Continuous flow systems have also been explored to enhance the scalability and safety of furo[2,3-b]pyridine synthesis. A microreactor prototype achieved a 92% conversion with a residence time of just 10 minutes, a significant improvement over the 24 hours required in batch mode.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Synthesis Continuous Flow Synthesis Reference
Reaction Time 24 hours 10 minutes
Conversion - 92%
Temperature - 150°C

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating the formation of heterocyclic compounds, including the furo[2,3-b]pyridine core. This method significantly reduces reaction times and often leads to cleaner products with higher yields compared to conventional heating methods. nih.gov

The application of microwave irradiation has proven effective in one-pot, multi-component reactions for synthesizing related heterocyclic systems. For instance, in the synthesis of fused pyrimidine (B1678525) hybrids from aminothieno[2,3-b]pyridine precursors, microwave heating was a key factor in optimizing the reaction. researchgate.net A systematic study comparing traditional heating with microwave irradiation found that the latter provided superior results. researchgate.net The optimal conditions for this tandem protocol were achieved under microwave irradiation in dioxane at 110 °C, with reaction times dramatically shortened to between 40 and 60 minutes. researchgate.net This approach has been successfully used to generate a series of pyrimidine hybrids in good to excellent yields. researchgate.net

The use of microwave irradiation is particularly advantageous for constructing libraries of substituted compounds, as it minimizes the formation of side products. nih.gov While conventional heating might require 24 hours for a reaction to proceed, microwave-assisted protocols can achieve high conversion rates in a matter of minutes.

Comparative data on microwave-assisted synthesis for related heterocycles.
ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time8 hours40-60 minutes researchgate.net
SolventDioxaneDioxane researchgate.net
Temperature110 °C110 °C researchgate.net
OutcomeModerate to good yieldsGood to excellent yields, cleaner products nih.govresearchgate.net

Metal-Free Conditions in Furo[2,3-b]pyridine Synthesis

The development of metal-free synthetic routes is a significant goal in medicinal chemistry to avoid potential contamination of the final products with toxic metal residues. For the synthesis of furo[2,3-b]pyridine derivatives, metal-free catalytic protocols have been successfully implemented. researchgate.net

One notable example involves the intramolecular cyclization of cyanopyridines to form 3-amino-furo[2,3-b]pyridine-2-carboxamides. This key step can be carried out efficiently without the use of a metal catalyst. researchgate.net The reaction employs potassium tert-butoxide (KOtBu), a strong, non-metallic base, in tetrahydrofuran (B95107) (THF) at 80 °C. This method has proven to be highly effective, affording the desired furopyridine carboxamide products in excellent yields ranging from 81% to 98%. researchgate.net The versatility of this approach allows for the construction of the core scaffold under various conditions, including solvent-free protocols. researchgate.net

Metal-free intramolecular cyclization for 3-amino-furo[2,3-b]pyridine-2-carboxamide.
ReagentSolventTemperatureReaction TimeYieldReference
1.2 equiv KOtBuTHF80 °C3 hours81-98% researchgate.net

Scale-Up Considerations and Efficiency Improvements

Transitioning a synthetic route from laboratory-scale to gram-scale or industrial production requires careful optimization to ensure efficiency, cost-effectiveness, and safety. For the furo[2,3-b]pyridine core, several strategies have been developed to create scalable and high-yielding syntheses. nih.gov

Further efficiency improvements focus on adopting greener solvents and recyclable catalysts. A gram-scale synthesis successfully utilized ethyl acetate (B1210297) as a more environmentally friendly solvent and employed a palladium on carbon (Pd/C) catalyst that could be reused for multiple cycles without significant loss of activity.

For highly exothermic reactions, continuous flow reactors offer a safer and more scalable alternative to traditional batch processing. A prototype microreactor for a furo[2,3-b]pyridine synthesis demonstrated a remarkable increase in efficiency, achieving 92% conversion with a residence time of just 10 minutes, compared to 24 hours in a batch reactor.

Efficiency improvements in Furo[2,3-b]pyridine synthesis.
Improvement StrategyDetailsResultReference
Reduction of Chromatography4-step synthesis with only the final step requiring column chromatography.Amenable to multi-gram scale-up with a 50% overall yield. nih.gov
Continuous Flow ReactorMicroreactor at 150°C and 15 bar pressure.92% conversion in 10 minutes vs. 24 hours in batch mode.
Ester Group ModificationUse of tert-butyl esters instead of ethyl esters.Avoids chelation-driven side reactions and improves yields.
Green ChemistryUse of ethyl acetate solvent and recyclable Pd/C catalyst.Reduced environmental impact and process costs.

Chemical Reactivity and Transformations of Furo 2,3 B Pyridine 3 Carboxamide Scaffolds

Intramolecular Reactivity

The inherent reactivity of the fused aromatic core towards oxidation and reduction dictates its stability and potential for certain transformations.

Specific studies detailing the oxidation of the pre-formed aromatic Furo[2,3-b]pyridine (B1315467) core are not extensively documented in the reviewed literature. However, oxidation plays a crucial role in the synthesis of the scaffold itself. For instance, dihydrofuro[2,3-b]pyridine intermediates can be oxidized to the fully aromatic Furo[2,3-b]pyridine core using reagents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Intermolecular Reactivity and Functionalization

Functionalization of the Furo[2,3-b]pyridine-3-carboxamide scaffold is key to modulating its biological activity and is guided by the distinct reactivity of its constituent rings.

The dual electronic nature of the Furo[2,3-b]pyridine core allows for selective substitution reactions. The electron-deficient pyridine (B92270) ring is generally deactivated towards electrophilic substitution but is primed for nucleophilic attack. uoanbar.edu.iq Conversely, the electron-rich furan (B31954) ring is the more likely site for electrophilic substitution.

Nucleophilic substitution is particularly favored at positions 4 and 6 of the pyridine ring, as the electronegative nitrogen atom can effectively stabilize the anionic intermediates formed during the reaction. quora.com A common strategy for functionalization involves installing a leaving group, such as a halogen or a triflate, onto the ring to facilitate subsequent substitution. researchgate.netnih.gov Palladium-mediated cross-coupling reactions are a cornerstone for modifying the scaffold, enabling the introduction of various substituents at positions like C-3 and C-5. nih.gov

Table 1: Substitution Reactions on the Furo[2,3-b]pyridine Scaffold

Reaction TypeReactive Position(s)Reagents & ConditionsNotes
Nucleophilic Aromatic Substitution (SNAr)Pyridine Ring (e.g., C-5, C-7)Nucleophiles (e.g., amines, alkoxides) on halo-substituted precursors. researchgate.netnih.govThe presence of a good leaving group (e.g., Cl) is essential. The position of the halogen influences reactivity. nih.gov
Palladium-Mediated Cross-CouplingC-3, C-5Pd catalysts (e.g., Pd2(dba)3) with organometallic reagents. nih.govRequires a handle like a triflate or halide. Allows for the formation of C-C and C-N bonds. nih.gov

Direct C-H functionalization represents an atom-economical approach to modify heterocyclic systems, minimizing the need for pre-functionalized starting materials. rsc.org However, the electron-poor nature of the pyridine ring makes its C-H bonds less reactive and direct functionalization challenging. rsc.org

While general methodologies for the transition-metal-catalyzed C-H functionalization of pyridines are established, specific applications to the pyridine moiety (C-4, C-5, C-6) of the Furo[2,3-b]pyridine scaffold are not widely reported in the examined literature. rsc.orgbeilstein-journals.org

The direct introduction of an amino group onto the pyridine ring of the this compound scaffold via C-H amination is a specific transformation for which there is a lack of documented examples in the reviewed scientific literature. While general methods for copper-catalyzed, auxiliary-assisted C-H amination of arenes have been developed for other chemical systems, their application to this particular scaffold has not been reported. nih.gov

C-H Functionalization Strategies of the Pyridine Moiety

C-H Borylation

Direct C-H borylation represents a powerful strategy for introducing synthetic handles onto aromatic and heteroaromatic cores, enabling subsequent cross-coupling reactions. For the furo[2,3-b]pyridine scaffold, C-H borylation is anticipated to be influenced by the directing effect of the pyridine nitrogen. Research on the C-H activation of pyridines using boryl pincer complexes of iridium has shown that the Lewis acidic boron center of the catalyst can coordinate to the basic nitrogen atom of the pyridine ring. nih.gov This coordination event directs the transition metal (e.g., Iridium or Rhodium) to selectively activate and borylate the C-H bond at the ortho-position (C2). nih.gov

In the context of a this compound, the pyridine nitrogen would similarly direct the borylation to the C2 position. The electron-rich nature of the furan ring and the presence of the carboxamide group at C3 would further influence the regioselectivity. While the C2 position is sterically accessible and electronically activated by the adjacent furan oxygen, the directing effect of the pyridine nitrogen is expected to be the dominant factor in transition metal-catalyzed processes.

Table 1: Predicted Regioselectivity in C-H Borylation of Furo[2,3-b]pyridine Derivatives

Substrate Catalyst System (Hypothetical) Primary Borylation Site Rationale
Furo[2,3-b]pyridine (PBP)Ir or (PBP)Rh Complex C2 Strong directing effect of the pyridine nitrogen to the ortho C-H bond. nih.gov
Challenges in C-H Fluorination and Radical C-H Arylation

Direct functionalization of C-H bonds through fluorination and radical arylation on the this compound scaffold presents significant challenges related to selectivity and reactivity.

Challenges in C-H Fluorination: The introduction of fluorine can profoundly alter the pharmacological properties of a molecule. Methods for direct C-H fluorination of pyridines often utilize reagents like silver(II) fluoride (B91410) (AgF₂), which show exclusive selectivity for fluorination at the C-H bond adjacent to the ring nitrogen. acs.orgresearchgate.net However, the efficiency of this reaction is sensitive to the electronic nature of the pyridine ring. The presence of multiple electron-withdrawing substituents on pyridine or diazine rings has been shown to result in lower fluorination yields. acs.org

For this compound, two primary challenges emerge:

Reactivity: The C3-carboxamide group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic-type fluorination reactions that proceed through a pathway involving binding of the fluorinating agent to the pyridine nitrogen. researchgate.net This deactivation could lead to low conversion and poor yields.

Selectivity: While fluorination is strongly directed to the C2 position in simple pyridines, the fused, electron-rich furan ring in the furo[2,3-b]pyridine system introduces a competing site for reaction, potentially leading to a mixture of products or undesired side reactions.

Further challenges are inherent to radiolabeling with isotopes like fluorine-18, where reactions must be rapid and efficient with nanomole quantities of the radioisotope, a condition that may not be met by current C-H fluorination methods. nih.gov

Challenges in Radical C-H Arylation: Radical C-H arylation offers an alternative to transition-metal-catalyzed cross-coupling but faces its own set of challenges, primarily concerning regioselectivity. The furo[2,3-b]pyridine scaffold contains several inequivalent C-H bonds on both the electron-deficient pyridine and electron-rich furan rings. A non-selective radical arylating agent could attack multiple positions, leading to a complex mixture of isomers that is difficult to separate. While directed C-H arylation using rhodium or palladium catalysts can achieve high selectivity for the C2 position of furopyridines, radical pathways lack such a strong directing influence, making controlled functionalization difficult. researchgate.netnih.gov

Ring-Opening Reactions (e.g., Furan Moiety Ring Opening with Hydrazine)

The stability of the furan ring within the fused furo[2,3-b]pyridine system can be compromised by strong nucleophiles, leading to ring-opening reactions. Hydrazine (B178648), a potent nucleophile, is known to react with furan derivatives. In the case of this compound, the furan ring is susceptible to nucleophilic attack, particularly at the C2 position, which is activated by the adjacent furan oxygen and the electron-withdrawing nature of the fused pyridine ring.

While direct studies on the hydrazine-mediated ring-opening of this compound are not widely reported, related systems provide insight. For instance, attempts to form carboxyhydrazides from certain furo[2,3-b]pyrrole esters using hydrazine were unsuccessful, suggesting potential complications or alternative reaction pathways like ring-opening. mdpi.com The reaction of hydrazine with the this compound scaffold is proposed to proceed via nucleophilic attack at C2, followed by cleavage of the C2-O bond. This would disrupt the aromaticity of the furan ring and, after subsequent rearrangement and protonation steps, could yield a substituted 2-hydroxypyridine (B17775) derivative.

Table 2: Proposed Furan Ring-Opening Transformation

Reactant Reagent Proposed Product Reaction Type

Oxidative Dimerization Phenomena (Drawing parallels from related thieno[2,3-b]pyridine-2-carboxamides)

Oxidative conditions can induce unexpected transformations in heterocyclic scaffolds. A notable example is the oxidative dimerization observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, which provides a compelling parallel for predicting the potential reactivity of this compound. nih.govnih.gov

Studies have shown that treating 3-aminothieno[2,3-b]pyridine-2-carboxamides with a simple oxidizing agent like aqueous sodium hypochlorite (B82951) (NaOCl) does not lead to the expected pyrazole (B372694) ring formation but instead results in a complex oxidative dimerization. nih.gov This reaction proceeds with high regio- and stereoselectivity, involving the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds to create an unusual polyheterocyclic dimer. nih.gov The reaction outcome is dependent on the solvent used, but consistently yields a single enantiomeric pair out of eight possibilities. nih.govacs.org

Table 3: Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides with NaOCl

Starting Material (Substituent on Amide Nitrogen) Solvent Yield of Dimer Product Reference
N-Phenyl Dioxane/H₂O 65% nih.gov
N-(4-Methoxyphenyl) Dioxane/H₂O 72% nih.gov
N-Benzyl Dioxane/H₂O 68% nih.gov

Drawing a parallel to the this compound system, one could hypothesize that similar oxidative conditions might trigger dimerization. However, the electronic differences between sulfur (in thiophene) and oxygen (in furan) would likely influence the reaction pathway. The furan ring is generally more susceptible to oxidative degradation than the thiophene (B33073) ring. Therefore, treating a furo[2,3-b]pyridine derivative with a strong oxidant like NaOCl might lead to ring-opening or decomposition rather than the specific dimerization pattern seen with its thieno-analogue. Nevertheless, the precedent set by the thieno[2,3-b]pyridine (B153569) series highlights a potential, albeit complex, reaction pathway for the furo[2,3-b]pyridine scaffold under oxidative stress.

Computational and Theoretical Chemistry Studies on Furo 2,3 B Pyridine 3 Carboxamide

Molecular Docking and Binding Mechanism Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein, shedding light on the potential mechanism of action.

Recent studies have explored the interaction of furo[2,3-b]pyridine (B1315467) derivatives with several key kinases implicated in cancer progression, such as AKT1, Estrogen Receptor Alpha (ERα), and Human Epidermal Growth Factor Receptor 2 (HER2). colab.ws

In a 2024 study, newly synthesized furo[2,3-b]pyridine derivatives were evaluated for their cytotoxic activities against breast cancer cell lines. colab.ws To understand the potential mechanism, molecular docking studies were performed against AKT1, ERα, and HER2. colab.ws The results indicated that these compounds exhibited strong binding affinities for these kinase targets, suggesting that their anticancer effects may be mediated through the disruption of these critical cellular signaling pathways. colab.ws

For instance, a study on novel furo[2,3-d]pyrimidine (B11772683) derivatives, which share a similar fused heterocyclic core, identified a compound (10b) with potent inhibitory activity against both PI3Kα/β and AKT enzymes. rsc.orgnih.gov Molecular docking of this compound revealed an improved binding pattern within the AKT-1 binding site. rsc.orgnih.gov Similarly, other furo[2,3-b]pyridine derivatives have been reported as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the same receptor tyrosine kinase family as HER2. chemrxiv.org

The estrogen receptor is a key target in hormone-dependent breast cancers. nih.govmdpi.com Molecular docking analyses of various heterocyclic compounds, including those with scaffolds similar to furo[2,3-b]pyridine, have been conducted to predict their binding to ERα. nih.govmdpi.com These studies help in identifying key pharmacophoric features necessary for effective binding.

The following table summarizes representative binding affinities of furo[2,3-b]pyridine derivatives with these kinases as reported in recent literature.

Compound/DerivativeTarget KinaseBinding Affinity (kcal/mol)Reference
Furo[2,3-b]pyridine derivative (MI-S3)AKT1-8.9 colab.ws
Furo[2,3-b]pyridine derivative (MI-S3)ERα-10.2 colab.ws
Furo[2,3-b]pyridine derivative (MI-S3)HER2-9.2 colab.ws

This table is based on data for derivatives of Furo[2,3-b]pyridine and not the specific parent compound.

The binding of furo[2,3-b]pyridine derivatives to kinase active sites is typically characterized by a network of hydrogen bonds and hydrophobic interactions. The furo[2,3-b]pyridine core often acts as a hinge-binding motif. nih.gov

In the docking studies of furo[2,3-b]pyridine derivatives with AKT1, ERα, and HER2, specific molecular interactions were predicted. colab.ws For example, the interactions with key amino acid residues in the active sites of these proteins are crucial for the stability of the ligand-protein complex. colab.ws

A study on thieno[2,3-b]pyridines and furo[2,3-b]pyridines, which are structurally analogous, revealed that the phenyl carboxamide moiety often occupies a lipophilic pocket in the target enzyme, while other parts of the molecule form hydrogen bonds with key amino acid residues such as His356, Glu341, Arg549, and Lys438 in phosphoinositide-specific phospholipase C. nih.gov

The predicted interactions for a representative furo[2,3-b]pyridine derivative (MI-S3) with the target kinases are detailed in the table below.

Target KinaseInteracting Amino Acid ResiduesType of InteractionReference
AKT1 Asp292, Lys158, Glu228, Glu234Hydrogen Bonding colab.ws
Val164, Leu156, Ala177, Met281Hydrophobic Interactions colab.ws
ERα Leu387, Arg394, Met343, Glu353Hydrogen Bonding colab.ws
Leu346, Ala350, Leu384, Met421Hydrophobic Interactions colab.ws
HER2 Asp863, Ser783, Met801Hydrogen Bonding colab.ws
Leu726, Val734, Ala751, Leu852Hydrophobic Interactions colab.ws

This table is based on data for a derivative of Furo[2,3-b]pyridine and not the specific parent compound.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure, stability, and spectroscopic properties of molecules. For the furo[2,3-b]pyridine system, these methods have been employed to complement experimental findings.

Time-Dependent Density Functional Theory (TDDFT) is a powerful method for calculating the excited-state properties of molecules, such as electronic absorption and emission spectra.

For a derivative of 3-amino-furo[2,3-b]pyridine-2-carboxamide, TDDFT calculations were performed and showed good agreement with the experimentally observed spectra. researchgate.net This suggests that TDDFT can be a reliable tool for predicting the photophysical properties of other furo[2,3-b]pyridine derivatives, including Furo[2,3-b]pyridine-3-carboxamide. The furo[2,3-b]pyridine ring system is a combination of an electron-rich furan (B31954) ring and an electron-deficient pyridine (B92270) ring, which can lead to interesting photo-illumination activities. researchgate.net

Molecular Mechanics (MM) calculations offer a computationally less expensive way to study the structure and conformational energy of molecules. In conjunction with quantum mechanical methods, MM calculations have been used to study furo[2,3-b]pyridine derivatives. researchgate.net The results from these calculations were found to be in agreement with experimental spectra for a 3-amino-furo[2,3-b]pyridine-2-carboxamide derivative, further validating the computational models used for this class of compounds. researchgate.net

The acidity of a molecule can change significantly upon electronic excitation. The Förster cycle is a method that uses changes in the absorption and fluorescence spectra with pH to determine the excited-state acidity constant (pKa*).

For a derivative of 3-amino-furo[2,3-b]pyridine-2-carboxamide, an analysis of the absorption-pH profile and the Förster cycle revealed that its excited state is more acidic than its ground state (pKa* < pKa). researchgate.net This property is important for understanding the behavior of the molecule in different environments and its potential applications as a fluorescent sensor. researchgate.net

Gibbs Free Energy Profile Analysis of Reaction Pathways

The thermodynamic feasibility of a chemical reaction can be evaluated using Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction, while a positive value suggests a non-spontaneous process. libretexts.org In the context of synthesizing Furo[2,3-b]pyridine derivatives, computational analysis of the Gibbs free energy for various reaction pathways can help identify the most efficient and thermodynamically favorable routes.

While specific Gibbs free energy profile analyses for the synthesis of this compound are not extensively documented in the reviewed literature, studies on related heterocyclic systems provide a framework for such investigations. For instance, the synthesis of furo[2,3-b]pyrroles has been analyzed using semi-empirical MO calculations, which determined the relative thermodynamic stability of different isomers based on their heats of formation. mdpi.com A similar approach can be applied to the synthesis of this compound to compare different synthetic strategies, such as the tandem SNAr-cyclization reaction. nih.gov

Table 1: Hypothetical Gibbs Free Energy Data for this compound Synthesis Pathways

Reaction PathwayStarting MaterialsIntermediate(s)ProductCalculated ΔG (kcal/mol)Thermodynamic Feasibility
Pathway A 2,5-Dichloronicotinic acid, tert-butyl 2-hydroxyacetatePutative alkoxide intermediateFuro[2,3-b]pyridine-3-carboxylic acid-15.8Spontaneous
Pathway B 2-Chloronicotinonitrile, Ethyl 2-hydroxyacetateIntramolecular cyclization intermediateFuro[2,3-b]pyridine-3-carbonitrile-12.5Spontaneous
Pathway C Pyridine N-oxide derivativeRearrangement intermediate2,3-substituted Furo[2,3-b]pyridine-10.2Spontaneous

Wiberg Bond Order Analysis

Wiberg bond order is a quantum chemical calculation that provides a measure of the electron density between two atoms, offering insights into the nature and strength of chemical bonds. researchgate.netechemi.com It is particularly useful for analyzing bonding in conjugated systems and heterocycles. The Wiberg bond index is calculated from the square of the density matrix elements in an orthonormalized basis set. researchgate.net

Table 2: Predicted Wiberg Bond Orders for Key Bonds in this compound

BondPredicted Wiberg Bond OrderBond Type Implication
C2-C3 ~1.4Significant double bond character
C3-C(O)NH2 ~1.1Primarily single bond
C-O (furan) ~1.2Partial double bond character
C-N (pyridine) ~1.3Partial double bond character

Note: These values are estimations based on the general principles of Wiberg bond order in similar aromatic and heterocyclic systems and are for illustrative purposes. Actual values would require specific quantum chemical calculations.

In Silico Prediction of Biological Activities (relevant to related scaffolds)

Computational, or in silico, methods are powerful tools in drug discovery for predicting the biological activity of novel compounds before their synthesis and experimental testing. nih.govthemedicon.com These methods include molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations.

Acetylcholinesterase Inhibition Prediction

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govthemedicon.com In silico studies, particularly molecular docking, are widely used to predict the binding affinity of potential inhibitors to the active site of AChE. nih.govnih.gov These studies can elucidate the binding mode and key interactions between the ligand and the enzyme. nih.gov

While direct in silico studies on this compound as an AChE inhibitor are scarce, research on other nitrogen-containing heterocyclic scaffolds has demonstrated the potential for this class of compounds to inhibit AChE. nih.gov Molecular docking simulations would involve placing the this compound molecule into the active site of AChE (PDB ID: 4EY6, for example) and calculating the binding energy. themedicon.comnih.gov Key interactions would likely involve hydrogen bonding with amino acid residues in the catalytic anionic site (CAS) or the peripheral anionic site (PAS) of the enzyme.

Table 3: Hypothetical Molecular Docking Results for this compound with Acetylcholinesterase

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Inhibition Potential
This compound -8.5Trp84, Tyr334, Phe330Moderate
Donepezil (Reference Drug) -11.2Trp84, Phe330, Trp279High

Note: The data presented here is hypothetical and serves to illustrate the type of information that would be generated from a molecular docking study. The interacting residues are known to be important for AChE inhibition.

Proto-oncogene Tyrosine-Protein Kinase (Src) Inhibition Prediction

The Furo[2,3-b]pyridine scaffold is recognized as a "hinge-binding" template, making it a promising core for the development of kinase inhibitors. nih.gov The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that is often overactive in various cancers, making it an attractive target for cancer therapy.

In silico prediction of Src inhibition by this compound would typically involve molecular docking of the compound into the ATP-binding site of the Src kinase domain. The goal is to identify compounds that can form key interactions, such as hydrogen bonds with the "hinge" region of the kinase, which is crucial for inhibitor binding. While studies have focused on the synthesis of furo[2,3-b]pyridine derivatives as kinase inhibitors, specific in silico predictions for Src inhibition by the 3-carboxamide derivative are not widely reported. nih.gov However, the known importance of the furo[2,3-b]pyridine core as a hinge binder suggests that derivatives of this scaffold could be promising Src inhibitors. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with Src Kinase

CompoundPredicted Binding Energy (kcal/mol)Key Hinge Region Interactions (Hypothetical)Predicted Inhibition Potential
This compound -9.2Met341, Thr338High
Dasatinib (Reference Drug) -10.8Met341, Thr338Very High

Note: This data is hypothetical and for illustrative purposes. The interacting residues are known to be critical for inhibitor binding to the Src kinase hinge region.

Structure Activity Relationship Sar Studies of Furo 2,3 B Pyridine 3 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The introduction of different functional groups onto the furo[2,3-b]pyridine (B1315467) core can dramatically alter a compound's potency, selectivity, and interaction with biological targets.

The electronic properties of substituents on the furo[2,3-b]pyridine ring system play a crucial role in modulating interactions with cellular targets. In the closely related thieno[2,3-b]pyridine (B153569) scaffold, the effect of electron-withdrawing and electron-donating groups on the phenyl ring of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has been studied in the context of Forkhead Box M1 (FOXM1) inhibition. mdpi.com

The furo[2,3-b]pyridine core is recognized as a valuable hinge-binding pharmacophore in the design of protein kinase inhibitors. nih.gov The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain, and it provides key hydrogen bonding sites for ATP and inhibitors. nih.gov Modifying the hydrogen bond interactions between an inhibitor and the enzyme's hinge region is a well-supported strategy for enhancing selectivity without compromising potency. nih.gov

Derivatives of the related furo[2,3-d]pyrimidine (B11772683) scaffold have been designed as PI3K/AKT dual inhibitors, where a hydrogen bond accepting group, such as a morpholine (B109124) ring, is considered essential for binding with the key amino acid Val851 in the hinge region of PI3K. nih.gov Replacing certain moieties with groups like acetyl or ethyl carboxylate was also explored to foster interaction with Val851. nih.gov For the furo[2,3-b]pyridine core specifically, its utility as an isosteric replacement for the more promiscuous azaindole scaffold highlights its potential in creating more selective kinase inhibitors by fine-tuning these crucial hinge interactions. nih.gov Inhibitors with multiple hinge binding interactions can sometimes suffer from poor selectivity across the kinome, leading to off-target effects. nih.gov Therefore, the specific geometry and hydrogen bonding capacity of the furo[2,3-b]pyridine scaffold offer a strategic advantage in designing targeted kinase inhibitors. nih.gov

The nature and position of substituents on fused heterocyclic systems derived from or related to furo[2,3-b]pyridine are determinant factors for biological activity.

Trifluoromethyl Group: A series of trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives were synthesized and evaluated as potential anticancer agents. mdpi.com Two of these compounds were identified as highly effective against the neuro-2a cell line, with IC50 values of 5.8 µM and 3.6 µM, respectively. mdpi.com The trifluoromethyl group (-CF3) is a strong electron-withdrawing group and can enhance metabolic stability and membrane permeability, making it a valuable substituent in drug design. ossila.com

Chlorobenzyl and Fluorophenyl Groups: In a study of furo[3,2-b]pyridine-2-carboxamide derivatives, a compound featuring both a 4-chlorobenzamido group and an N-(2-fluorophenyl) group was synthesized. nih.gov The presence of halogen atoms like chlorine and fluorine can significantly alter the electronic distribution and lipophilicity of the molecule, influencing its binding affinity to target proteins.

Dimethoxyphenyl Group: While direct data on a dimethoxyphenyl substituent for the specific parent compound is limited, a related study on 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides found that a derivative with a 3-methoxyphenylcarboxamide was the most active in the series. nih.gov This compound exhibited potent antiproliferative activity with GI50 values in the low nanomolar range against several cancer cell lines, including melanoma (23 nM) and breast cancer (46 nM). nih.gov This suggests that methoxy (B1213986) groups, which are electron-donating and can participate in hydrogen bonding, are favorable for activity in this class of compounds.

The following table summarizes the biological activity of derivatives with these specific substituents.

ScaffoldSubstituent(s)Biological Activity/TargetFinding
Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidineTrifluoromethylAnticancer (neuro-2a cell line)Highly effective with IC50 values as low as 3.6 µM. mdpi.com
Furo[3,2-b]pyridine-2-carboxamide4-Chlorobenzamido, N-(2-fluorophenyl)Chemical synthesisDemonstrates the incorporation of halogenated phenyl groups. nih.gov
5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide3-MethoxyphenylcarboxamideAnticancer (Melanoma, Breast Cancer)Potent activity with GI50 values of 23 nM (melanoma) and 46 nM (breast cancer). nih.gov

The three-dimensional shape and size of substituents have a profound impact on how a molecule fits into a receptor's binding pocket, thereby influencing its selectivity. This has been demonstrated in the development of furo[3,2-b]pyridine (B1253681) derivatives as ligands for melatonin (B1676174) receptors (MT1 and MT2). nih.gov

In a study focused on 2-arylfuro[3,2-b]pyridines, researchers evaluated how the steric hindrance and conformation of the aryl group at the C2-position affected selectivity between the MT1 and MT2 receptors. nih.gov The introduction of a bulky 1-naphthyl substituent at this position resulted in a compound with remarkable selectivity for the MT2 receptor over the MT1 receptor, with a selectivity ratio of approximately 150 (MT1 Ki = 198 nM, MT2 Ki = 1.3 nM). nih.govresearchgate.net This finding underscores that steric bulk is a critical parameter for achieving receptor subtype selectivity. The larger naphthyl group likely creates specific favorable interactions in the MT2 binding pocket while causing a steric clash in the slightly different topology of the MT1 pocket. nih.gov

Compound/SubstituentMT1 Ki (nM)MT2 Ki (nM)Selectivity (MT1/MT2)
2-(1-naphthyl) derivative1981.3~150

Data from a study on 2-arylfuro[3,2-b]pyridine derivatives. nih.gov

Physicochemical Property Modulation and Optimization in SAR

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a key measure of a compound's lipophilicity. Optimizing lipophilicity is a central goal in medicinal chemistry to ensure a molecule can pass through cell membranes without being so lipophilic that it has poor aqueous solubility or high non-specific binding.

While specific LogP analysis reports for furo[2,3-b]pyridine-3-carboxamide are not extensively detailed in the literature, the principles are widely applied in its SAR studies. For instance, in the development of related furo[2,3-d]pyrimidine derivatives, one strategy involved substituting a ring with different phenyl moieties to create various "lipophilic and electronic environments" aimed at enhancing antitumor activity. nih.gov Furthermore, molecular modeling of thieno[2,3-b]pyridine derivatives against phosphoinositide specific-phospholipase C showed that a lipophilic pocket is occupied by the phenyl carboxamide moiety, highlighting the importance of lipophilic interactions for binding. nih.gov

A computed XLogP3 value for 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxamide, a related structure, is 2.5, indicating a moderate level of lipophilicity. nih.gov This value falls within a range often considered favorable for drug candidates. The modulation of LogP through the addition or modification of substituents is an implicit but crucial part of the optimization process for this compound derivatives.

Influence on Fluorescence Properties (e.g., Solvent Polarity Effects)

The fluorescence properties of furo[2,3-b]pyridine derivatives can be significantly influenced by the surrounding solvent environment. The furo[2,3-b]pyridine core, which combines an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring, is expected to exhibit photo-illumination activities. researchgate.net

Research on a derivative, 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone (FP1), has shown that its fluorescence emission is sensitive to the polarity of the solvent. researchgate.net In non-polar solvents like hexane (B92381), the main fluorescence emission band for FP1 is observed at 480 nm. researchgate.net As the polarity of the solvent increases, this emission band shifts to longer wavelengths, a phenomenon known as a red shift. researchgate.net This solvatochromic shift indicates a larger dipole moment in the excited state compared to the ground state, suggesting that polar solvents stabilize the excited state more effectively.

The absorption spectra of this derivative show characteristic bands between 250 and 390 nm, which are attributed to π → π* and n → π* transitions within the furo[2,3-b]pyridine ring system. researchgate.net The observed shifts in fluorescence in response to solvent polarity are a key characteristic that can be exploited in the design of fluorescent probes and sensors.

The following table summarizes the effect of solvent polarity on the fluorescence emission of a Furo[2,3-b]pyridine derivative:

SolventPolarityFluorescence Emission Maximum (λem)
HexaneNon-polar480 nm
Increasing Polarity SolventsHigherRed-shifted (longer wavelengths)

Data derived from studies on Furo[2,3-b]pyridine derivatives. researchgate.net

Strategies for Enhancing Lipophilicity and Metabolic Stability (e.g., Trifluoromethyl Group)

In medicinal chemistry, modifying a lead compound to enhance its drug-like properties is a critical step. For this compound derivatives, strategies to improve lipophilicity and metabolic stability are crucial for developing potential therapeutic agents. One common and effective strategy is the incorporation of a trifluoromethyl (CF3) group.

The trifluoromethyl group is known to significantly increase lipophilicity due to its high electronegativity and the lipophilic nature of the fluorine atoms. researchgate.net This enhancement in lipophilicity can improve a compound's ability to cross biological membranes, which is often a prerequisite for reaching its target site of action.

Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. researchgate.net Introducing a CF3 group into a molecule can block metabolically susceptible sites, thereby increasing the compound's metabolic stability and prolonging its half-life in the body.

A study on trifluoromethyl-substituted furo[2,3-b]pyridine derivatives demonstrated the synthesis of various analogs with this functional group. nih.gov These compounds were evaluated for their biological activities, and the presence of the trifluoromethyl group was a key feature of the designed molecules. nih.govmdpi.com Research on related heterocyclic scaffolds like pyrrolo[2,3-b]pyridine has also shown that the introduction of a trifluoromethyl group was beneficial for biological activity. researchgate.net

The table below illustrates the impact of introducing a trifluoromethyl group on key pharmaceutical properties:

PropertyEffect of Trifluoromethyl (CF3) Group IntroductionRationale
LipophilicityIncreasedHigh electronegativity and lipophilic nature of fluorine atoms. researchgate.net
Metabolic StabilityIncreasedStrength of the C-F bond resists metabolic cleavage. researchgate.net

Isosteric Replacement Strategies in Scaffold Design

Furo[2,3-b]pyridines, also known as 7-azabenzofurans, are recognized as privileged structures in drug development. researchgate.net One of the key strategies in modern medicinal chemistry is isosteric replacement, where a part of a molecule is substituted with another group having similar steric and electronic properties. This approach is often used to modulate a compound's activity, selectivity, or pharmacokinetic profile.

The furo[2,3-b]pyridine scaffold has been successfully employed as an isosteric replacement for other important heterocyclic cores, such as azaindole and indole (B1671886). doi.orgnih.gov For instance, the furo[2,3-b]pyridine core has been used as a hinge-binding template in the design of kinase inhibitors, serving as a substitute for the more promiscuous 7-azaindole (B17877) scaffold. nih.gov This substitution can alter the hydrogen bonding interactions between the inhibitor and the kinase's hinge region, potentially improving selectivity without sacrificing potency. nih.gov

Similarly, the related furo[3,2-b]pyridine nucleus has been investigated as a bioisostere for indole in the development of serotonin (B10506) receptor agonists. doi.org While retaining the geometric and conformational features of indole, the furo[3,2-b]pyridine core possesses different physicochemical and electronic properties. This difference can lead to altered recognition by receptor subtypes and subsequent changes in biological activity. doi.org The replacement of indole with furo[3,2-b]pyridine has led to compounds with comparable receptor affinity and improved selectivity. doi.org

This strategy allows for the fine-tuning of a drug candidate's properties, making the furo[2,3-b]pyridine scaffold a versatile tool for medicinal chemists.

The following table provides examples of isosteric replacement involving the furopyridine scaffold:

Original ScaffoldIsosteric ReplacementTarget ClassDesired Outcome
7-AzaindoleFuro[2,3-b]pyridineKinase InhibitorsImproved selectivity, altered hydrogen bonding. nih.gov
IndoleFuro[3,2-b]pyridine5-HT1F Receptor AgonistsImproved selectivity, similar affinity. doi.org

Biological Activities and Mechanisms of Action of Furo 2,3 B Pyridine 3 Carboxamide Derivatives in Vitro

Anticancer and Antitumor Activities

Derivatives of the furo[2,3-b]pyridine-3-carboxamide class have been investigated for their potential as anticancer agents. The primary mechanism explored in vitro is their ability to inhibit the growth of various cancer cell lines.

Antiproliferative Effects against Cancer Cell Lines

The cytotoxic potential of furo[2,3-b]pyridine (B1315467) derivatives has been evaluated against several human cancer cell lines. In one study, a series of these compounds demonstrated selective inhibitory activity. Specifically, certain derivatives showed promising and selective inhibition against the MCF7 human breast adenocarcinoma cell line. The same study also assessed their activity against other cancer cell lines, including A549 (lung carcinoma), HCT116 (colon carcinoma), and PACA2 (pancreatic cancer), highlighting the varied and selective nature of their antiproliferative effects.

Derivative TypeCancer Cell LineObserved EffectReference
Furo[2,3-b]pyridine derivativesMCF7 (Breast Adenocarcinoma)Selective promising inhibition activity
Furo[2,3-b]pyridine derivativesA549 (Lung Carcinoma)Cytotoxicity evaluated
Furo[2,3-b]pyridine derivativesHCT116 (Colon Carcinoma)Cytotoxicity evaluated
Furo[2,3-b]pyridine derivativesPACA2 (Pancreatic Cancer)Cytotoxicity evaluated

Kinase Inhibition Profiles (e.g., B-Raf, Lck, EGFR, IGF-1R, AKT, CLKs)

A comprehensive review of the scientific literature did not yield specific data on the inhibitory activity of this compound derivatives against B-Raf, Lck, EGFR, IGF-1R, AKT, or CLK kinases. While related but structurally distinct heterocyclic systems, such as isomeric furopyridines, have been reported as kinase inhibitors, this activity has not been specifically documented for the this compound scaffold.

Modulation of the Hedgehog Signaling Pathway

No specific information was found in the reviewed literature detailing the modulation of the Hedgehog signaling pathway by compounds with the this compound core structure. Research on Hedgehog pathway modulation has been reported for other isomeric furopyridine scaffolds, but not for the specific class of compounds that is the subject of this article.

Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)

An extensive search of available scientific literature did not provide evidence for the inhibition of Dihydrofolate Reductase (DHFR) or Thymidylate Synthase (TS) by this compound derivatives. These enzymes are known targets for other antifolate agents containing different heterocyclic cores, but this specific biological activity has not been reported for the this compound scaffold.

Antimicrobial and Anti-infective Properties

The potential of this compound derivatives extends to antimicrobial applications, although specific data is limited.

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus)

A thorough review of the scientific literature did not yield specific studies or data detailing the in vitro activity of this compound derivatives against Staphylococcus aureus. While antibacterial properties have been investigated in broader classes of furopyridines, specific and detailed findings related to this particular scaffold and bacterial strain were not available.

Activity against Multidrug-Resistant Mycobacterial Strains (e.g., Mycobacterium tuberculosis)

The Furo[2,3-b]pyridine core has been identified as a promising scaffold in the search for new antibiotics to treat tuberculosis (TB), particularly cases involving multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov The emergence of drug resistance necessitates novel chemical entities that can overcome existing resistance mechanisms. cuni.cz

Screening of in-house libraries has identified furopyridine derivatives as potent and selective agents against various drug-resistant strains of M. tuberculosis. nih.gov Research into pyridine (B92270) carboxamides has yielded compounds with significant in vitro activity against both drug-sensitive and drug-resistant M. tuberculosis H37Rv strains. cuni.cz For instance, certain 2,4-disubstituted pyridine derivatives have shown bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org One study identified a pyridine carboxamide derivative, MMV687254, which is specifically active against M. tuberculosis and is activated via hydrolysis by the mycobacterial amidase, AmiC. nih.gov This compound was as effective as isoniazid (B1672263) in macrophages, where it inhibited mycobacterial growth in a bactericidal manner. nih.gov Further structure-activity relationship (SAR) studies have led to the identification of lead candidates active against drug-resistant clinical strains. nih.gov

Antimycobacterial Activity of Pyridine Carboxamide Derivatives

This table summarizes the in vitro activity of selected pyridine carboxamide derivatives against Mycobacterium tuberculosis (Mtb).

Compound/SeriesTarget OrganismKey In Vitro FindingsReference
Furo[2,3-b]pyridine DerivativesDrug-Resistant M. tuberculosisScreening identified promising selective bioactive compounds against different drug-resistant strains. nih.gov
MMV687254 (Pyridine Carboxamide)M. tuberculosisInhibits growth in a bacteriostatic manner in liquid culture and is bactericidal in macrophages. Requires AmiC for activation. nih.gov
Pyridine Carboxamide Series II (Compound 10c)Drug-Sensitive & Drug-Resistant M. tuberculosis H37RvPotent and selective antimycobacterial activity observed. cuni.cz
2,4-Disubstituted Pyridine Derivatives (Compounds 11 & 15)Intracellular & Biofilm-Forming M. tuberculosisMIC99 values of 0.8 and 1.5 µg/ml, respectively. Showed significant bactericidal activity. frontiersin.org

General Antimicrobial and Antiviral Efficacy

Beyond their antimycobacterial properties, this compound derivatives and related structures have shown a broader spectrum of antimicrobial and antiviral activities. mdpi.com Derivatives of carbamothioyl-furan-2-carboxamide have demonstrated significant inhibition against various bacterial and fungal strains. nih.gov The presence of a pyridine nucleus, either alone or fused with other heterocyclic systems, is a common feature in molecules with notable antimicrobial properties. mdpi.com

In the antiviral domain, derivatives have been investigated for their potential against significant viral pathogens. For example, a series of novel carboxamide-linked pyridopyrrolopyrimidines were designed and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Several of these derivatives showed potent anti-COVID-19 activity, inhibiting viral growth by over 90% at low micromolar concentrations with minimal cytotoxicity in Vero cells. nih.gov Specifically, compounds designated as 25 and 29 in the study exhibited promising inhibitory activity against the viral Mpro enzyme, suggesting they could be valuable candidates for further development. nih.gov

General Antimicrobial and Antiviral Activity

This table highlights the broader antimicrobial and antiviral efficacy of related carboxamide derivatives.

Compound ClassTargetKey In Vitro FindingsReference
Carbamothioyl-furan-2-carboxamidesVarious Bacteria & FungiSignificant inhibition zones (9–17 mm) and MICs in the range of 150.7–295 μg/mL against tested strains. nih.gov
Pyridopyrrolopyrimidine-carboxamidesSARS-CoV-2 MproCompounds 25 and 29 showed high inhibitory activity with IC50 values of 5.42 and 3.22 µM, respectively. nih.gov
Furopyridine DerivativesVarious Cancers & VirusesFuropyridine heterocyclic derivatives are noted for displaying differential drug activity, including antiviral effects. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

The furo[2,3-b]pyridine scaffold has been associated with anti-inflammatory and immunomodulatory activities. Inflammation is a complex biological response involving the activation of immune cells and the production of mediators like cytokines and prostaglandins. mdpi.com The anti-inflammatory activity of certain compounds is often evaluated by their ability to inhibit the production of these pro-inflammatory mediators.

Studies on related antimicrobial peptides have demonstrated strong anti-inflammatory activity by reducing the expression of numerous cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes (COX-2, iNOS), and signal transduction factors (NF-κB) involved in inflammation triggered by lipopolysaccharide (LPS). nih.gov For instance, the synthetic antimicrobial peptide SET-M33 was shown to inhibit the gene expression of a wide array of pro-inflammatory factors in RAW264.7 murine macrophages. nih.gov Furthermore, the synthesis of furo[2,3-b]pyridine amidines has been explored for their potential antianaphylactic activity, indicating an effect on immune responses. nih.gov The mechanism often involves the downregulation of key signaling pathways such as MAPK and NF-κB, which leads to a decrease in the production of pro-inflammatory cytokines. mdpi.com

In Vitro Anti-inflammatory Effects

This table outlines the observed effects of related compounds on key inflammatory mediators.

Compound/ClassCell ModelMechanism/EffectReference
SET-M33 (Antimicrobial Peptide)RAW264.7 Macrophages, IB3-1 Bronchial CellsInhibited expression of TNF-α, IL-1β, IL-6, MIP1, MIP2, iNOS, and COX-2. nih.gov
Furo[2,3-b]pyridine AmidinesN/A (Chemical Synthesis Study)Investigated for antianaphylactic activity, suggesting immunomodulatory potential. nih.gov
Fucoidan (Model Compound)RAW 264.7 MacrophagesDownregulation of MAPK and NF-κB signaling pathways, leading to decreased pro-inflammatory cytokine production. mdpi.com

Antioxidant Activity and Mechanisms

Compounds containing a furo[2,3-b]pyridine scaffold have been noted for their antioxidant effects. researchgate.net Antioxidants are crucial for mitigating the cellular damage caused by free radicals and oxidative stress. frontiersin.org The antioxidant properties of various carboxamide derivatives have been investigated through in vitro assays.

For example, certain thieno[2,3-b]pyridine (B153569) derivatives have been tested for their DPPH radical scavenging activity. researchgate.net A study on novel thiophene-2-carboxamide derivatives found that 3-amino substituted compounds exhibited the highest antioxidant activity, with one derivative showing 62.0% inhibition in an ABTS assay, comparable to the reference ascorbic acid. nih.gov Theoretical studies on related thieno[2,3-d]pyrimidine (B153573) derivatives suggest that their antioxidant mechanism involves neutralizing free radicals, and the presence of electron-donating groups on attached phenyl rings enhances this activity. frontiersin.org The distribution of the Highest Occupied Molecular Orbital (HOMO) across the thieno[2,3-d]pyrimidin-4-amine (B81154) and oxadiazole rings is implicated in the antioxidant action. frontiersin.org

Antioxidant Activity of Carboxamide Derivatives

This table presents the antioxidant potential of various heterocyclic carboxamide derivatives.

Compound ClassAssayKey In Vitro FindingsReference
Thieno[2,3-b]pyridine hybridDPPH AssayDemonstrated the best DPPH antioxidant activity with 81.5% inhibition at 25 µg/mL. researchgate.net
3-Amino thiophene-2-carboxamideABTS AssayDerivative 7a showed significant inhibition of 62.0%, compared to ascorbic acid (88.44%). nih.gov
1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivativesDPPH, H2O2, NO ScavengingEstablished free radical neutralizing capacity. Electron-donating groups enhanced effectiveness. frontiersin.org

Receptor Modulation

Inverse Agonism of Cannabinoid Receptor 1 (CB1R)

Furo[2,3-b]pyridine-based scaffolds have been successfully developed as inverse agonists of the Cannabinoid Receptor 1 (CB1R). nih.gov The CB1 receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is responsible for the psychotropic effects of cannabinoids. nih.gov Inverse agonists bind to the same receptor as an agonist but produce the opposite pharmacological response. The development of CB1R inverse agonists has been a therapeutic strategy for conditions like obesity, though early candidates were withdrawn due to psychiatric side effects. nih.gov

Research has described the synthesis, structure-activity relationships (SAR), and binding affinities of a series of furo[2,3-b]pyridine derivatives as CB1R inverse agonists. nih.gov These compounds were evaluated for their potential as orally active modulators of the CB1R. nih.gov

CB1R Inverse Agonist Activity

This table details the activity of Furo[2,3-b]pyridine derivatives at the Cannabinoid Receptor 1.

Compound ClassTarget ReceptorActivity ProfileReference
Furo[2,3-b]pyridine ScaffoldsCannabinoid Receptor 1 (CB1R)Identified as effective, orally active inverse agonists. Synthesis and SAR studies performed. nih.gov

Melatonin (B1676174) Receptor Ligand Activity

Derivatives of the related furo[3,2-b]pyridine (B1253681) scaffold have been synthesized and evaluated as ligands for melatonin receptors (MT1 and MT2). nih.govresearchgate.net Melatonin is a hormone that regulates the sleep-wake cycle, and its receptors are important drug targets. The studies aimed to understand how substitutions on the furopyridine core, particularly at the C2-position, influence binding affinity and selectivity for MT1 versus MT2. nih.gov

The research demonstrated that modifying the C2-aryl group could modulate the activity profile and selectivity. nih.gov A key finding was that the introduction of a 1-naphthyl substituent resulted in a compound with high selectivity for the MT2 receptor over the MT1 receptor, with a selectivity ratio of approximately 150. nih.govresearchgate.net

Melatonin Receptor Ligand Activity of Furo[3,2-b]pyridine Derivatives

This table shows the binding affinities of a selective Furo[3,2-b]pyridine derivative at melatonin receptors.

Compound FeatureMT1 Ki (nM)MT2 Ki (nM)Selectivity (MT1/MT2)Reference
C2-(1-naphthyl) substituent1981.3~150 nih.govresearchgate.net

Enzyme Modulation (Beyond Kinases)

Derivatives of this compound have shown potential in modulating the activity of enzymes that are not kinases, representing a significant area of therapeutic research. Their interactions range from inhibiting critical pathogenic enzymes to forming complexes with metal ions that can influence metalloenzyme functions.

DprE1 Inhibition (Tuberculosis Drug Target)

The enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical component in the cell wall biosynthesis of Mycobacterium tuberculosis (M. tb). nih.gov It is an essential flavoenzyme that catalyzes a key step in the formation of arabinogalactan (B145846) and lipoarabinomannan, two vital structures for the mycobacterial cell wall. nih.govvlifesciences.com Due to its essential nature and location in the periplasm, DprE1 is considered a highly vulnerable and promising target for new antitubercular drugs. nih.gov

The Furo[2,3-b]pyridine core has been identified as a promising scaffold for developing agents against multidrug-resistant M. tb. nih.gov Research involving the screening of Furo[2,3-b]pyridine libraries has identified compounds with selective bioactivity against various drug-resistant strains of this bacterium. nih.gov Inhibitors of DprE1 can be broadly categorized into covalent and non-covalent types. nih.gov Covalent inhibitors often contain a nitro group which, after being reduced by the enzyme's cofactor, forms a covalent bond with a key cysteine residue (Cys387) in the active site, leading to irreversible inhibition. nih.gov

While specific IC₅₀ values for this compound derivatives against DprE1 are not extensively detailed in the provided literature, the activity of related pyridine carboxamides highlights alternative mechanisms. For instance, the pyridine carboxamide MMV687254 was identified as a prodrug that requires activation via hydrolysis by the M. tb amidase, AmiC, to exert its bacteriostatic effect. nih.gov This indicates that the carboxamide moiety itself is a key functional group for activity.

Table 1: Examples of DprE1 Inhibitors and Related Anti-tubercular Compounds
Compound Class/NameTarget/MechanismSignificanceReference
Furo[2,3-b]pyridine CoreMycobacterium tuberculosisIdentified as a promising scaffold against multidrug-resistant tuberculosis. nih.gov nih.gov
Benzothiazinones (BTZ)DprE1 (Covalent Inhibition)Nitro-containing prodrugs that irreversibly inhibit DprE1 by binding to Cys387. nih.gov nih.gov
Pyridine Carboxamide (MMV687254)Prodrug activated by AmiCDemonstrates that the carboxamide functional group can be crucial for anti-tubercular activity through enzymatic activation. nih.gov nih.gov
1,2,3-Triazole Ligands (BOK-2, BOK-3)DprE1 (Non-covalent Inhibition)Show significant DprE1 inhibition with IC₅₀ values of 2.2 µM and 3.0 µM, respectively. researchgate.net researchgate.net

Modulation of Metalloenzymes (e.g., Manganese(II), Cobalt(II), Nickel(II) Complexes)

The pyridine and carboxamide functional groups within the this compound structure are capable of acting as ligands, forming coordination complexes with various transition metal ions. The formation of such complexes with metals like manganese(II), cobalt(II), and nickel(II) can modulate the activity of metalloenzymes or introduce new biological activities not seen with the ligand alone. nih.govsci-hub.se

Studies on related pyridine derivatives show that they can form stable, well-defined complexes with these metals. For example, 2,6-bis(2-benzimidazolyl)pyridine (B160508), a tridentate ligand, forms distorted octahedral geometries with Mn(II), Co(II), and Ni(II) ions. sci-hub.se Similarly, reactions involving various pyrimidine (B1678525) derivatives with Mn(II) and Co(II) salts yield stable, non-electrolytic complexes. nih.gov The biological activity of these complexes is well-documented; for instance, certain Mn(II) and Cu(II) saccharinate complexes of 2,6-bis(2-benzimidazolyl)pyridine can induce DNA cleavage and trigger apoptosis in cancer cells. sci-hub.se This suggests that this compound metal complexes could similarly interfere with enzymatic processes that involve DNA or other metallic cofactors.

Table 2: Biological Activities of Metal Complexes with Related Pyridine Ligands
Metal Ion(s)Ligand ExampleComplex Geometry/PropertiesObserved Biological EffectReference
Mn(II), Fe(II), Co(II), Ni(II)2,6-bis(2-benzimidazolyl)pyridineDistorted octahedral geometry. sci-hub.seExhibits nuclease activity (DNA cleavage) and induces apoptosis. sci-hub.se sci-hub.se
Mn(II), Co(II), Cu(II)Schiff-base and AminopyrimidineStable, non-electrolytic complexes with nano-particle sizes. nih.govDemonstrate anticancer, antibacterial, and antioxidant activity. nih.gov nih.gov
Ni(II), Mn(II)Pyridin-2-oneForms diverse structural motifs, including chlorido-bridged dimers. mdpi.comThe complexes exhibit thermal stability. mdpi.com mdpi.com

Cellular and Molecular Mechanism of Action Studies (In Vitro)

In vitro studies provide insight into the specific molecular targets and cellular pathways affected by this compound derivatives. These investigations are crucial for understanding the precise mechanism of action that underlies their biological effects.

Molecular Target Identification and Interaction

The primary molecular target identified for the anti-tubercular activity of this scaffold class is the DprE1 enzyme. nih.govnih.gov Molecular modeling and dynamic simulations have been employed to explore the structural basis for the interaction between inhibitors and the DprE1 active site. researchgate.net These studies reveal key features required for effective drug-target binding. researchgate.net For covalent inhibitors, the interaction involves the reduction of a nitro group on the inhibitor, which then forms a semimercaptal linkage with the Cys387 residue of the enzyme. nih.gov

An alternative mechanism has been identified for related pyridine carboxamides, which function as prodrugs. nih.gov In this case, the molecular interaction is not with the final therapeutic target but with an activating enzyme. The compound MMV687254, for example, is hydrolyzed by the mycobacterial amidase AmiC, which releases the active antitubercular agent. nih.gov This highlights that the carboxamide group is not just a structural feature but a reactive handle for targeted activation inside the pathogen.

Reactive Oxygen Species (ROS) Induction

The induction of reactive oxygen species (ROS) is a known mechanism of action for some antimicrobial and anticancer agents. Certain metal complexes of pyridine-containing ligands have been shown to exert their biological effects through this pathway. sci-hub.se For example, manganese (Mn) and copper (Cu) complexes of 2,6-bis(2-benzimidazolyl)pyridine were found to induce ROS-dependent, mitochondria-mediated intrinsic apoptosis in A549 lung cancer cells. sci-hub.se This suggests that if this compound derivatives are used as ligands for such metals, the resulting complexes could potentially act via ROS induction.

However, it is also noted that some compounds containing the Furo[2,3-b]pyridine scaffold have been reported to possess antioxidant effects. researchgate.net This indicates that the specific biological outcome—whether ROS induction or scavenging—may depend heavily on the substitution pattern of the derivative and the cellular context, particularly whether it is in its free form or complexed with a metal ion.

Analytical Characterization Techniques for Furo 2,3 B Pyridine 3 Carboxamide

Spectroscopic Methods

Spectroscopic analysis is fundamental to the characterization of Furo[2,3-b]pyridine-3-carboxamide, offering a non-destructive means to ascertain its chemical identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of each atom in the molecule. For comprehensive analysis, a suite of one-dimensional and two-dimensional NMR experiments is typically employed. researchgate.net

In the ¹H NMR spectrum of this compound, the protons on the heterocyclic rings and the carboxamide group exhibit characteristic chemical shifts. The protons of the pyridine (B92270) ring are typically observed in the downfield region (δ 7.0–8.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. The furan (B31954) ring protons also appear in the aromatic region, with their exact shifts influenced by the fused pyridine ring. The amide protons (-CONH₂) are expected to show a broad signal, the chemical shift of which can be solvent and concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H2 ~8.3 s
H5 ~8.4 dd
H6 ~7.3 dd
H7 ~8.1 dd

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxamide group is expected to resonate significantly downfield (δ ~160-165 ppm). The carbon atoms of the furan and pyridine rings will appear in the aromatic region (δ ~100–160 ppm). The specific chemical shifts are determined by the electronic environment of each carbon atom, with carbons adjacent to heteroatoms (oxygen and nitrogen) showing distinct shifts. For example, in related 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the carbonyl carbon appears around δ 162 ppm. amazonaws.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm)
C2 ~145
C3 ~115
C3a ~150
C4 ~148
C5 ~118
C6 ~130
C7a ~155

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. ipb.pt For this compound, COSY spectra would show correlations between the coupled protons on the pyridine ring (H5, H6, and H7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). ipb.pt This technique allows for the direct assignment of carbon signals based on the previously assigned proton resonances. For instance, the signal for the H2 proton would correlate with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds). ipb.pt This is particularly useful for identifying quaternary carbons (those without attached protons), such as the bridgehead carbons (C3a, C7a) and the carbonyl carbon. Correlations between the amide protons and the carbonyl carbon (C=O) and C3 would firmly establish the position of the carboxamide group. The structure of complex heterocyclic systems, such as pyrazolo[1,5-f]phenanthridines, has been successfully established using these 2D NMR techniques. ipb.pt

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and the fused aromatic ring system. The characterization of related pyrano[2,3-b]pyridine derivatives has been successfully achieved using FT-IR spectroscopy. ekb.eg

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Predicted Wavenumber (cm⁻¹)
N-H (amide) Stretching 3400 - 3200 (two bands)
C-H (aromatic) Stretching 3100 - 3000
C=O (amide) Stretching ~1680
C=C, C=N (aromatic) Stretching 1600 - 1450

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of this compound results in a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV-Vis spectrum. Studies on similar furo[2,3-b]pyridine (B1315467) derivatives have shown absorption bands attributed to π → π* and n → π* transitions. researchgate.net The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

Transition Predicted λ_max (nm)
π → π* ~250 - 280
π → π* ~320 - 350

Fluorescence Spectroscopy

The Furo[2,3-b]pyridine core, a fusion of an electron-rich furan ring and an electron-deficient pyridine ring, is an intrinsic fluorophore. While detailed fluorescence studies on the unsubstituted this compound are not extensively documented in the reviewed literature, analyses of its derivatives confirm the photo-illumination potential of this scaffold.

Detailed research findings on derivatives show that the emission properties are sensitive to both structural modifications and the solvent environment. For instance, a derivative, 3-amino-furo[2,3-b]pyridine-2-carboxamide (AFP), has been identified as a novel fluorophore. rsc.org Another derivative, 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone (FP1), displays a distinct fluorescence emission band at 480 nm when measured in hexane (B92381). rsc.org This emission is subject to a bathochromic (red) shift as the polarity of the solvent increases, indicating a more polar excited state. rsc.org These findings underscore that the Furo[2,3-b]pyridine moiety is the key contributor to the observed fluorescence.

Table 1: Fluorescence Emission Data for a Furo[2,3-b]pyridine Derivative (FP1)
CompoundSolventEmission Wavelength (λem)Citation
1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone (FP1)Hexane480 nm rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its analogues.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry is crucial for unequivocally validating the molecular formula of this compound by providing a highly accurate mass measurement. For the target compound with the molecular formula C₈H₆N₂O₂, HRMS can confirm its elemental composition by matching the experimental mass of the protonated molecule [M+H]⁺ to its theoretical value. In the analysis of complex derivatives, HR-ESI-MS is routinely used to identify metabolites by detecting the accurate mass of the parent compound and its biotransformation products. researchgate.netresearchgate.net For example, metabolite identification of related compounds has been successfully performed using LC-HRMS methods, which can detect mass shifts corresponding to specific metabolic reactions like the addition of a glutathione (B108866) molecule. researchgate.net

Table 2: Theoretical Mass Data for this compound
FormulaAdductTheoretical Monoisotopic Mass (m/z)Citation
C₈H₆N₂O₂[M+H]⁺163.0499

Gas Chromatography-Mass Spectrometry (GC-MS)

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the direct analysis of this compound is not prominently featured in the available scientific literature. This is likely because the compound's polarity and the presence of the carboxamide group may result in low volatility and potential thermal degradation in the GC inlet. For related heterocyclic systems like thieno[2,3-b]pyridine (B153569) derivatives, GC-MS has been used, typically employing a DB5 stationary phase column. rsc.org However, for the analysis of this compound and its derivatives, liquid chromatography-based techniques are more commonly reported.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, purification, and purity verification of this compound and its derivatives.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is the predominant analytical technique for the characterization of this compound derivatives. It is extensively used to monitor reaction progress, confirm product identity, and assess final purity. rsc.orggoogle.com Various reversed-phase LC/MS methods have been developed, often employing C8 or C18 columns with a mobile phase gradient of acetonitrile (B52724) and water, frequently containing a buffer like ammonium (B1175870) formate. rsc.orggoogle.comgoogle.com The retention time (Rt) and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ are used as key identifiers for specific compounds.

Table 3: Representative LC/MS Analytical Methods and Data for Furo[2,3-b]pyridine Derivatives
Method NameColumn DetailsMobile PhaseExample CompoundRetention Time (min)Observed m/z [M+H]⁺Citation
Method AInersil C8-3 (3 mm x 33 mm, 3.0 µm)Gradient of 5-95% MeCN in Water (5mM ammonium formate)5-ethyl-2-(4-fluorophenyl)-N-methyl-6-(N-methylsulfonamido)this compound1.59480.2 google.com
Method CNot specifiedSuitably buffered H₂O/CH₃CN gradient5-(3-(tert-butylcarbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)this compound3.46543 rsc.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and convenient method for the routine analysis of reactions involving this compound. It is primarily used to monitor the consumption of starting materials and the formation of products in real-time. rsc.org The technique typically utilizes silica (B1680970) gel plates as the stationary phase, and the separated spots are visualized under UV light. rsc.org The choice of the mobile phase (eluent) is dependent on the polarity of the specific compounds being analyzed, with mixtures such as hexane and ethyl acetate (B1210297) being common for related heterocyclic systems. rsc.org

Table 4: Application of Thin Layer Chromatography (TLC)
TechniqueStationary PhaseVisualizationPrimary ApplicationCitation
TLCSilica GelUV LightMonitoring reaction progress rsc.org

Elemental Analysis

Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative information on the elemental composition of a sample. This method is crucial for confirming the molecular formula of a newly synthesized compound by comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements with the theoretically calculated values based on the proposed structure.

The theoretical elemental composition of this compound (C₈H₆N₂O₂) can be calculated as follows:

Carbon (C): 59.26%

Hydrogen (H): 3.73%

Nitrogen (N): 17.28%

Oxygen (O): 19.73%

In a typical research setting, the synthesis of this compound would be followed by elemental analysis, and the "found" experimental values would be expected to be within ±0.4% of these calculated values to be considered a confirmation of the compound's purity and empirical formula.

For illustrative purposes, the following table presents elemental analysis data for a related fused pyridine derivative, 7'-Acetyl-6'-amino-2'-methyl-2-oxospiro[indoline-3,4'-pyrano[2,3-b]pyridine]-5'-carbonitrile, as reported in a study on fused Pyrano[2,3-b]Pyridine derivatives. ekb.eg This demonstrates the standard format for reporting such data.

Table 1: Elemental Analysis Data for a Representative Fused Pyrano[2,3-b]pyridine Derivative ekb.eg

ElementCalculated (%)Found (%)
C71.5571.53
H4.624.60
N12.8412.81

Similarly, a study on novel furo[2,3-d]pyrimidine (B11772683) derivatives, which also feature a fused furan and a nitrogen-containing heterocyclic ring, provides another example of the application of elemental analysis in structural confirmation.

Table 2: Elemental Analysis Data for a Representative Furo[2,3-d]pyrimidine Derivative nih.gov

ElementCalculated (%)Found (%)
C48.1948.40
H4.454.37
N28.1028.23

The synthesis and characterization of various furo[2,3-b]pyridine derivatives for applications in medicinal chemistry, such as kinase inhibitors, would invariably involve such analytical validation to ensure the correct structure-activity relationships are determined. nih.govnih.gov

Applications of Furo 2,3 B Pyridine 3 Carboxamide in Research and Development

Organic Synthesis

The furo[2,3-b]pyridine (B1315467) scaffold is a valuable synthetic target, serving as a foundational structure for more elaborate molecules. Its utility stems from its role as both a building block and a platform for developing new chemical reactions.

The Furo[2,3-b]pyridine core is increasingly utilized as a key building block for constructing complex heterocyclic molecules, particularly in the field of medicinal chemistry. nih.gov It serves as a bioisostere for other important bicyclic heterocycles like 7-azaindole (B17877), offering a way to modify hydrogen bond interactions with biological targets, which can enhance selectivity without compromising potency. nih.gov Researchers are interested in this scaffold for its potential to replace more promiscuous structures, such as azaindole, in the synthesis of kinase inhibitors. nih.gov The ability to develop concise, scalable synthetic routes that introduce functional handles at specific positions (e.g., the 3- and 5-positions) allows for subsequent, chemoselective cross-coupling reactions. nih.gov This functionalization is critical for building libraries of diverse compounds for structure-activity relationship (SAR) studies. nih.gov

The demand for furo[2,3-b]pyridine derivatives has spurred the development and optimization of synthetic methodologies. While numerous approaches exist, a key strategy involves the nucleophilic aromatic substitution (SNAr) on a substituted pyridine (B92270) followed by an intramolecular cyclization to form the fused furan (B31954) ring. nih.gov One optimized, multi-gram scale synthesis starts from 2,5-dichloronicotinic acid and proceeds in four steps, with only one step requiring chromatographic purification. nih.gov This efficiency makes the core structure readily accessible for further research. nih.gov

Challenges in the synthesis, such as difficult decarboxylation steps, have led to the refinement of reaction conditions. nih.gov For instance, initial attempts using standard saponification conditions failed, necessitating a switch to stronger bases and different solvent systems to achieve the desired product. nih.gov These synthetic investigations contribute to the broader field of heterocyclic chemistry by providing robust and scalable methods for accessing this important scaffold. nih.gov

StepStarting MaterialKey ReagentsReaction TypeProductNote
12,5-Dichloronicotinic acidtert-Butanol, H₂SO₄Esterificationtert-Butyl 2,5-dichloronicotinateProceeds in excellent yield (92%). nih.gov
2tert-Butyl 2,5-dichloronicotinatetert-Butyl 2-hydroxyacetate, NaHSNAr / Cyclization3,5-Disubstituted furo[2,3-b]pyridineA tandem reaction forming the core structure. nih.gov
33,5-Disubstituted furo[2,3-b]pyridineAqueous NaOH in THFHydrolysis / Decarboxylation5-Chloro-furo[2,3-b]pyridin-2-olRequires optimized conditions for moderate yield. nih.gov
45-Chloro-furo[2,3-b]pyridin-2-olTf₂O, PyridineTriflationFunctionalized Furo[2,3-b]pyridineCreates handles for cross-coupling reactions. nih.gov

Chemical Biology and Chemical Genetics

The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in drug development, forming the basis for molecules designed to interact with specific biological targets. researchgate.net

A chemical probe is a small molecule used to study and manipulate a biological system. The furo[2,3-b]pyridine core serves as an excellent starting point for creating such probes. Its rigid, bicyclic structure provides a defined three-dimensional shape for interacting with protein binding sites. researchgate.net The development of related furopyridine isomers, such as furo[3,2-b]pyridine (B1253681), into highly selective inhibitors of cdc-like kinases (CLKs) highlights the utility of this general scaffold class in creating potent and selective chemical tools to investigate specific enzyme functions. nih.govresearchgate.net The ability to synthetically modify the core at various positions allows for the fine-tuning of properties like potency, selectivity, and cell permeability, which are essential for a high-quality chemical probe. nih.govnih.gov

Furo[2,3-b]pyridines are attractive lead compounds for drug discovery programs due to their diverse and significant biological activities. researchgate.net Derivatives of this scaffold have been identified with a wide range of beneficial properties, making them promising candidates for therapeutic development. researchgate.net The core has been extensively used to develop various drug candidates and is considered a valuable pharmacophore in multiple therapeutic areas. researchgate.net

Research has shown that compounds containing the furo[2,3-b]pyridine scaffold exhibit activities including:

Anticancer and Antitumor Activity : Derivatives have shown antiproliferative effects against various cancer cell lines. researchgate.net

Kinase Inhibition : The scaffold is a successful hinge-binding template for designing protein kinase inhibitors, which are crucial in oncology and immunology. nih.gov

Cannabinoid Receptor (CB1R) Modulation : Certain derivatives act as inverse agonists of the CB1 receptor. researchgate.net

Antimicrobial and Antiviral Effects : Fused furo[2,3-b]pyridine systems have demonstrated antimicrobial and potent antiviral activities. researchgate.net

Antitrypanosomal and Antitubercular Activity : The scaffold has been used as a central core to develop agents against drug-resistant strains of mycobacteria and for antitrypanosomal compounds. researchgate.net

Therapeutic AreaBiological Target/ActivityReference
OncologyAntiproliferative, Antitumor researchgate.net
Oncology / ImmunologyProtein Kinase Inhibition nih.gov
Neurology / MetabolismCannabinoid Receptor (CB1R) Inverse Agonist researchgate.net
Infectious DiseaseAntiviral, Antimicrobial researchgate.net
Infectious DiseaseAnti-mycobacterial (Tuberculosis) researchgate.net
Infectious DiseaseAntitrypanosomal researchgate.net

Material Sciences (in the context of fused heterocycles)

While the primary focus of Furo[2,3-b]pyridine-3-carboxamide has been in the life sciences, the broader class of fused heteroaromatic compounds is recognized for its utility in material sciences. For instance, related furopyridine isomers are noted for their importance in this field. researchgate.net A key application for such scaffolds is in coordination chemistry, where the heterocyclic structure can act as a ligand. For example, the related compound Furo[3,2-b]pyridine-6-carbonitrile can form complexes with metals, and these complexes have potential applications in catalysis. The combination of nitrogen and oxygen atoms within the fused ring system provides specific coordination sites for metal ions, allowing for the design of novel catalysts and functional materials.

Sensor Development (e.g., Fluorescent pH Sensors)

The unique photophysical properties of the furo[2,3-b]pyridine scaffold have led to its exploration in the development of advanced sensory materials. A notable application is in the creation of fluorescent pH sensors, which are in high demand for their utility in analytical chemistry, biomedical research, and environmental science. nih.gov The development of small-molecule fluorescent probes for pH measurement offers a powerful alternative to traditional methods, especially for cellular-level monitoring and high-throughput screening. nih.gov

Researchers have synthesized and investigated derivatives of the core this compound structure for their pH-sensing capabilities. A specific family of compounds, 3-amino-N-phenylfuro[2,3-b]pyridine-2-carboxamides (AFPs), has demonstrated significant promise as novel fluorophores for this purpose. nih.gov These compounds are noteworthy because the furo[2,3-b]pyridine ring system combines a π-electron rich furan ring with a π-electron deficient pyridine ring, a combination expected to yield photo-illumination activities. researchgate.net

Detailed Research Findings

In a study focused on AFP derivatives, scientists synthesized four different analogs. nih.gov The investigation revealed that the fluorescence behavior of these compounds is highly dependent on the pH of the aqueous solution. Specifically, two of the synthesized analogs, designated as AFP 1 and AFP 2, which lack a bromine substituent on the furo[2,3-b]pyridine core, showed excellent fluorescence properties in both acidic and basic aqueous environments. nih.gov

The general observation was that these compounds exhibit strong fluorescence under acidic conditions. As the pH value increases towards neutral, the fluorescence intensity weakens. Interestingly, as the solution becomes more basic, the fluorescence intensity begins to increase again. nih.gov This distinct pH-dependent fluorescent response is attributed to protonation events and different conformational states that the molecules adopt in solution. nih.gov

The proposed mechanism suggests that the multiple functional groups on the 3-amino-furo[2,3-b]pyridine-2-carboxamide scaffold act as binding sites for protons, influencing the electronic structure and, consequently, the fluorescence emission. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been employed to support these experimental observations by modeling the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the various conformations. nih.gov

This research highlights the potential of the 3-amino-furo[2,3-b]pyridine moiety as a new class of fluorophore for pH sensing. nih.gov Its inherent functional groups also offer convenient points for further derivatization, allowing for the fine-tuning of its photophysical properties and attachment to other molecules for targeted sensing applications. nih.govresearchgate.net

Interactive Data Table: Fluorescence Response of AFP Derivatives

CompoundSolventConditionFluorescence ResponseReference
AFP 1Acetonitrile (B52724)-Good nih.gov
AFP 2Acetonitrile-Good nih.gov
Halogenated AFPAcetonitrile-Good nih.gov
AFP 1Aqueous SolutionAcidicStrong nih.gov
AFP 1Aqueous SolutionIncreasing pHWeaker nih.gov
AFP 1Aqueous SolutionBasicIncreasing nih.gov
AFP 2Aqueous SolutionAcidicStrong nih.gov
AFP 2Aqueous SolutionIncreasing pHWeaker nih.gov
AFP 2Aqueous SolutionBasicIncreasing nih.gov
Halogenated AFPAqueous Solution-Poor nih.gov

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

While effective synthetic routes to furo[2,3-b]pyridine-3-carboxamides exist, such as those involving tandem nucleophilic aromatic substitution (SNAr) and cyclization reactions , there is a significant opportunity to develop more sustainable and efficient methodologies. Future research should focus on:

Atom Economy: Developing reactions that incorporate a higher percentage of the starting materials into the final product is crucial. This includes exploring catalytic C-H activation and one-pot tandem reactions that reduce the number of synthetic steps and purification stages.

Flow Chemistry: The implementation of continuous flow processes can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, higher purity, and enhanced safety, particularly for large-scale synthesis.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide unparalleled stereoselectivity and milder reaction conditions, reducing the environmental impact and potentially simplifying the synthesis of chiral derivatives.

Future Synthetic StrategyPotential AdvantagesKey Research Focus
Green Chemistry Reduced waste, lower environmental impact, increased safety.Use of aqueous media, biodegradable solvents, and recyclable catalysts.
Atom-Economical Reactions Maximized efficiency, reduced byproducts.C-H functionalization, multicomponent reactions, tandem catalysis.
Flow Chemistry Enhanced control, scalability, and safety.Optimization of microreactors, integration of in-line purification.
Biocatalysis High selectivity, mild conditions, sustainability.Enzyme screening, protein engineering for novel reactivity.

Deeper Mechanistic Understanding of Reactivity and Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of furo[2,3-b]pyridine-3-carboxamides is essential for optimizing existing methods and designing new ones. Future work should include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and predict regioselectivity. This can provide insights into the electronic effects of substituents on the furopyridine core and guide the rational design of experiments.

Kinetic Studies: Detailed kinetic analysis of key reaction steps can elucidate the rate-determining steps and the influence of catalysts, solvents, and temperature. This is particularly important for understanding and overcoming issues like chelation-driven side reactions observed during the hydrolysis of ester intermediates, which can inhibit nucleophilic attack and reduce yields.

Isotope Labeling Studies: These experiments can trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms, such as rearrangements or specific bond-forming and bond-breaking events.

Area for InvestigationTechniquesDesired Outcome
Regioselectivity of Cyclization DFT calculations, Hammett analysis.Predictive models for directing cyclization to the desired isomer.
Side Reaction Pathways Kinetic studies, trapping experiments, HRMS.Identification and mitigation of byproduct formation (e.g., chelation).
Catalyst Turnover and Deactivation Spectroscopic analysis of catalyst surface, kinetic modeling.Development of more robust and long-lasting catalytic systems.
Rearrangement Mechanisms Isotope labeling, advanced NMR spectroscopy.Understanding of unexpected molecular rearrangements during synthesis or metabolism. researchgate.net

Advanced SAR Studies and Rational Design Principles

Structure-Activity Relationship (SAR) studies have been pivotal in optimizing furo[2,3-b]pyridine-3-carboxamide derivatives as potent inhibitors of targets like the Hepatitis C virus (HCV) NS5B polymerase. researchgate.netresearchgate.net Future research must employ more advanced techniques to accelerate the drug discovery process.

Structure-Based Drug Design (SBDD): With high-resolution crystal structures of target proteins, SBDD can guide the design of ligands with improved binding affinity and selectivity. researchgate.net Molecular docking studies have already been used to probe the interactions between furopyridine derivatives and kinases like cdk5. rsc.org

Fragment-Based Drug Discovery (FBDD): Screening small molecular fragments can identify weak but efficient binders, which can then be grown or linked to generate potent lead compounds, providing an efficient way to explore chemical space.

Machine Learning and AI: Predictive models based on machine learning can analyze vast datasets of existing SAR data to predict the biological activity of novel, untested compounds, prioritizing the synthesis of the most promising candidates.

Multi-Parameter Optimization (MPO): Future design principles must move beyond optimizing only potency. MPO aims to simultaneously balance multiple properties, including efficacy, metabolic stability, solubility, and permeability, to design drug candidates with a higher probability of clinical success. The introduction of a bicyclo[1.1.1]pentane moiety into a furo[2,3-b]pyridine (B1315467) scaffold to improve metabolic stability is a prime example of this type of optimization. researchgate.netresearchgate.net

Identification and Validation of Novel Biological Targets

While research has identified several biological targets for this scaffold, including viral polymerases and protein kinases rsc.orggoogle.com, the full therapeutic potential is likely untapped.

Phenotypic Screening: Unbiased screening of this compound libraries in cell-based or organism-based models of disease can identify compounds with a desired therapeutic effect without a preconceived target.

Chemoproteomics: Techniques like activity-based protein profiling (ABPP) can be used to identify the direct molecular targets of active compounds from phenotypic screens, potentially uncovering novel mechanisms of action and new therapeutic applications.

Target Validation: Once a novel target is identified, rigorous validation using genetic techniques (e.g., CRISPR/Cas9 or siRNA) and pharmacological tools is essential to confirm that modulation of the target is responsible for the observed biological effect and is a viable therapeutic strategy. Research has already suggested METAP2 and EGFR as potential targets for related furopyridine isomers based on molecular docking studies.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The complexity of biological systems and the subtle structural variations in this compound derivatives demand sophisticated analytical methods for their characterization.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming molecular formulas and identifying metabolites. Future developments should focus on coupling HRMS with advanced separation techniques and ion mobility to better resolve complex mixtures and characterize unexpected metabolites, such as phosphocholine (B91661) conjugates that have been observed for other complex xenobiotics. researchgate.netresearchgate.net

Advanced NMR Spectroscopy: While 1H and 13C NMR are standard for structural verification rsc.org, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) are crucial for unambiguously assigning the structure of complex derivatives and their metabolites. researchgate.net Solid-state NMR could also be explored for characterizing the compound in different physical forms.

Chiral Chromatography: As many derivatives are chiral, the development of robust and efficient chiral separation methods is critical to study the biological activity of individual enantiomers, which can often have vastly different pharmacological profiles.

Hyphenated Techniques: The combination of techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is powerful. rsc.org Future efforts could explore the coupling of other techniques, like Capillary Electrophoresis-Mass Spectrometry (CE-MS), to provide complementary information, especially for charged or highly polar derivatives.

Analytical TechniqueApplication in Future Research
LC-MS/MS High-sensitivity quantification in pharmacokinetic studies; identification of metabolites in complex biological matrices. researchgate.netrsc.org
High-Resolution Mass Spectrometry (HRMS) Unambiguous molecular formula determination of novel compounds and metabolites.
X-ray Crystallography Absolute determination of stereochemistry and regiochemistry; visualization of ligand-protein binding interactions.
Advanced 2D/3D NMR Complete structural elucidation of complex derivatives and natural products; conformational analysis in solution.
Chiral HPLC Separation and purification of enantiomers to enable stereospecific biological evaluation.

Potential for Diverse Functional Material Applications

Beyond its established role in medicinal chemistry, the unique electronic and structural features of the furo[2,3-b]pyridine core suggest potential applications in material science. This is a largely unexplored frontier.

Organic Electronics: The planar, aromatic, and electron-rich nature of the fused ring system could be exploited in the design of organic semiconductors, emitters for Organic Light-Emitting Diodes (OLEDs), or components of organic photovoltaic (OPV) cells. Its photophysical properties have been noted as an area for potential exploitation.

Sensors and Probes: The pyridine (B92270) nitrogen and other heteroatoms provide potential coordination sites for metal ions. Derivatives could be designed as fluorescent or colorimetric chemosensors for the detection of specific metal ions or other analytes.

Catalysis: The scaffold could be functionalized to act as a ligand for transition metal catalysts, creating novel catalytic systems with unique reactivity or selectivity.

Building Blocks for Polymers: The ability to functionalize the this compound core at multiple positions makes it an attractive building block for creating novel polymers with tailored electronic, optical, or thermal properties.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.